molecular formula C17H11ClN2O4 B2692523 2-(2-chlorophenoxy)-N'-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)acetohydrazide CAS No. 946386-04-5

2-(2-chlorophenoxy)-N'-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)acetohydrazide

Cat. No.: B2692523
CAS No.: 946386-04-5
M. Wt: 342.74
InChI Key: JQRJLBFQRAIYLU-UHFFFAOYSA-N
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Description

The compound 2-(2-chlorophenoxy)-N'-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)acetohydrazide is a hydrazide derivative featuring a 2-chlorophenoxy group and a 1,3-dioxo-indenylidene moiety. Its structure combines aromatic, heterocyclic, and hydrazide functionalities, making it a candidate for diverse applications, including medicinal chemistry and materials science.

Properties

IUPAC Name

2-(2-chlorophenoxy)-N-[(1,3-dioxoinden-2-ylidene)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O4/c18-12-7-3-4-8-13(12)24-9-14(21)19-20-15-16(22)10-5-1-2-6-11(10)17(15)23/h1-8H,9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQRJLBFQRAIYLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=NNC(=O)COC3=CC=CC=C3Cl)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-chlorophenoxy)-N'-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)acetohydrazide is a hydrazone derivative that has garnered attention for its potential biological activities. Hydrazone compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound, summarizing research findings, case studies, and relevant data.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C16H14ClN3O4\text{C}_{16}\text{H}_{14}\text{Cl}\text{N}_3\text{O}_4

This structure includes a chlorophenoxy group and a dioxo-indene moiety, which are significant for its biological interactions.

Antimicrobial Properties

Hydrazone derivatives have shown considerable antimicrobial activity . For instance:

  • Study Findings : A study indicated that similar hydrazone compounds exhibited potent antimicrobial properties against various bacterial strains (Kumar et al., 2009). The presence of the hydrazone linkage enhances the interaction with microbial targets.

Anticancer Activity

Research has demonstrated that hydrazone derivatives can also exhibit anticancer properties :

  • Case Study : In vitro studies on related compounds revealed significant cytotoxic effects against cancer cell lines (Kamal et al., 2007). The mechanism is often attributed to the induction of apoptosis in cancer cells.

Anti-inflammatory Effects

Some hydrazone compounds have been reported to possess anti-inflammatory properties :

  • Research Evidence : A study highlighted the role of hydrazones in reducing inflammation markers in animal models (Masunari & Tavares, 2007). This suggests potential therapeutic applications in inflammatory diseases.

Data Summary

The following table summarizes key findings from various studies on the biological activities of hydrazone derivatives similar to this compound:

Activity Study Reference Effectiveness
AntimicrobialKumar et al. (2009)Effective against multiple strains
AnticancerKamal et al. (2007)Induces apoptosis in cancer cells
Anti-inflammatoryMasunari & Tavares (2007)Reduces inflammation markers

The biological activity of this compound is likely influenced by its ability to form hydrogen bonds and interact with various biological macromolecules. The acetohydrazide group in particular may facilitate binding to target proteins or nucleic acids, leading to altered cellular functions.

Comparison with Similar Compounds

Key Observations:

Synthesis: The target compound’s synthesis likely follows established hydrazide condensation protocols, as seen in and , where ultrasonic irradiation or reflux in methanol with catalytic acid (e.g., HCl) yields analogous products in 74–79% yields .

Structural Features: The 2-chlorophenoxy group distinguishes the target compound from analogs with methylphenoxy (e.g., ) or thienopyrimidine moieties (e.g., ).

Spectral Data :

  • NH protons in hydrazides typically appear at δ ~12.6 ppm (1H NMR), while carbonyl carbons resonate at δ ~160–170 ppm (13C NMR) .
  • IR spectra consistently show C=O stretches at ~1670–1730 cm⁻¹ and NH stretches at ~3186–3336 cm⁻¹ .

Molecular and Computational Properties

Table 2: Computational and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors/Acceptors Rotatable Bonds Reference
Target Compound C₁₇H₁₁ClN₂O₃ 326.73 ~3.5* 2/3 3
N′-(1,3-Dioxo-inden-2-ylidene)-2-(thieno[2,3-d]pyrimidin-3-yl)acetohydrazide C₂₀H₁₄N₄O₃S 390.41 2.8 2/5 4
2-(3-Chlorophenyl)-N'-(2-oxoindol-3-yliden)acetohydrazide C₁₆H₁₁ClN₄O₂ 326.74 4.2 2/3 3
2-(2-Chlorophenoxy)-N'-(3-phenoxybenzylidene)acetohydrazide C₂₂H₁₈ClN₃O₃ 408.85 4.5 1/4 5

* Estimated based on structural similarity to .

Key Observations:
  • Lipophilicity (XLogP3): The target compound’s predicted XLogP3 (~3.5) suggests moderate lipophilicity, comparable to thienopyrimidine analogs (2.8) but lower than chlorophenyl-indolylidene derivatives (4.2–4.5) .
  • Hydrogen Bonding: All compounds have 2–3 hydrogen bond donors, favoring interactions with biological targets (e.g., enzymes, DNA) .

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